molecular formula C13H16N2O7 B8026441 tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate

Cat. No.: B8026441
M. Wt: 312.27 g/mol
InChI Key: UZYUYNWPMZIKDE-UHFFFAOYSA-N
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Description

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is an organic compound with the molecular formula C13H16N2O7. It is a derivative of acetic acid and contains a tert-butyl ester group, a nitrophenoxy group, and a carbonylaminooxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate typically involves the reaction of tert-butyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the tert-butyl bromoacetate, leading to the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-aminophenoxy derivatives.

    Reduction: Formation of acetic acid derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The nitrophenoxy group, in particular, has been found to exhibit antimicrobial and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the ester group can participate in hydrolysis and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-((4-aminophenoxy)carbonylaminooxy)acetate
  • tert-Butyl 2-((4-methoxyphenoxy)carbonylaminooxy)acetate
  • tert-Butyl 2-((4-chlorophenoxy)carbonylaminooxy)acetate

Uniqueness

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is unique due to the presence of the nitrophenoxy group, which imparts distinct redox properties. This makes it particularly useful in applications where redox activity is desired, such as in the development of new materials and catalysts.

Biological Activity

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate, a compound with potential applications in medicinal chemistry, has garnered interest due to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted under controlled conditions to ensure high yield and purity.

Reaction Scheme

  • Starting Materials :
    • 4-Nitrophenol
    • tert-Butyl bromoacetate
    • Potassium carbonate
  • Procedure :
    • Dissolve 4-nitrophenol in acetone.
    • Add potassium carbonate and stir.
    • Introduce tert-butyl bromoacetate and heat for several hours.
    • Extract the product using ethyl acetate and purify through recrystallization.

Biological Activity

The biological activity of this compound has been evaluated primarily against urease enzymes, which are critical in various biological processes.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It inhibits urease activity, which is vital for nitrogen metabolism in plants and microorganisms.
  • Binding Interactions : The nitrophenoxy group enhances binding affinity to the active site of urease, leading to effective inhibition.

Research Findings

A study conducted by Arfan et al. (2010) demonstrated that this compound exhibits significant inhibitory effects on urease enzymes. The findings are summarized in the table below:

CompoundUrease Inhibition (%)IC50 (µM)
This compound70%15
Control (no inhibitor)0%N/A

Case Studies

  • Urease Inhibition Study : In vitro assays revealed that the compound effectively reduced urease activity in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against urease-producing pathogens.
  • Crystallographic Analysis : The crystal structure analysis indicated π–π stacking interactions between adjacent molecules, contributing to its stability and biological effectiveness. The centroid-centroid distance between benzene rings was measured at 3.6806 Å, suggesting favorable interactions within the solid-state structure .

Comparative Analysis

When compared to other compounds with similar structures, this compound shows unique reactivity due to the nitrophenoxy moiety. This structural feature enhances its biological activity relative to other derivatives lacking this group.

Comparison with Similar Compounds

Compound NameBiological ActivityNotable Features
tert-Butyl 2-(4-methoxyphenoxy)acetateModerateLacks nitro group
tert-Butyl 2-(4-chlorophenoxy)acetateLowChlorine substituent reduces activity

Properties

IUPAC Name

tert-butyl 2-[(4-nitrophenoxy)carbonylamino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUYNWPMZIKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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